
2,6-Dimethyloctan-1-ol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyloctan-1-ol;formic acid is a compound that combines 2,6-dimethyloctan-1-ol with formic acid. This compound is notable for its applications in various fields, including chemistry and biology. It is particularly recognized for its role as a mimic of the aggregation pheromone of flour beetles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyloctan-1-ol formate can be achieved through the reaction of 2,6-dimethyloctan-1-ol with formic acid. One method involves the telomerization of isoprene with allyl and benzyl alcohols, followed by the removal of protective groups and hydrogenation of double bonds . This process yields 2,6-dimethyloctan-1-ol, which can then react with formic acid to produce the desired compound.
Industrial Production Methods
Industrial production methods for 2,6-dimethyloctan-1-ol formate typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The use of π-allylpalladium complex catalysts is common in these processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyloctan-1-ol formate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it back to its alcohol form.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents such as potassium permanganate for oxidation. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include 2,6-dimethyloctanal and 2,6-dimethyloctanoic acid from oxidation reactions. Reduction reactions primarily yield 2,6-dimethyloctan-1-ol .
Aplicaciones Científicas De Investigación
2,6-Dimethyloctan-1-ol formate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are still under investigation.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyloctan-1-ol formate involves its interaction with specific molecular targets. In the case of its role as a pheromone mimic, the compound binds to receptors in the beetles, triggering aggregation behavior. The exact molecular pathways involved in this process are still being studied, but it is known that the compound’s structure allows it to effectively mimic natural pheromones .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyloctan-1-ol: The parent alcohol compound.
2,6-Dimethyloctanoic acid: An oxidized form of the compound.
2,6-Dimethyloctanal: An intermediate oxidation product.
Uniqueness
2,6-Dimethyloctan-1-ol formate is unique due to its dual functionality as both an alcohol and a formate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its parent alcohol or oxidized forms .
Propiedades
Número CAS |
119897-61-9 |
|---|---|
Fórmula molecular |
C11H24O3 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
2,6-dimethyloctan-1-ol;formic acid |
InChI |
InChI=1S/C10H22O.CH2O2/c1-4-9(2)6-5-7-10(3)8-11;2-1-3/h9-11H,4-8H2,1-3H3;1H,(H,2,3) |
Clave InChI |
VEDYJVCTOCGGTF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(C)CO.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



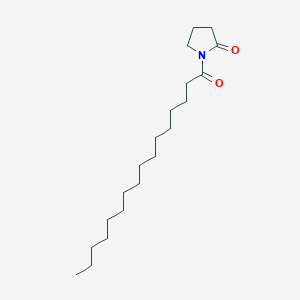
![1,4-Bis[bis(tert-butylsulfanyl)methyl]benzene](/img/structure/B14297175.png)
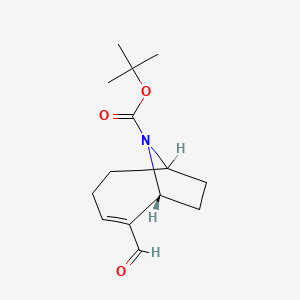
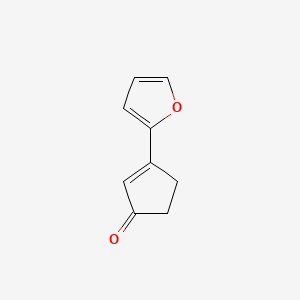
![1-[1-(1-Benzothiophen-2-YL)ethyl]-3-ethyl-1-hydroxyurea](/img/structure/B14297181.png)

![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
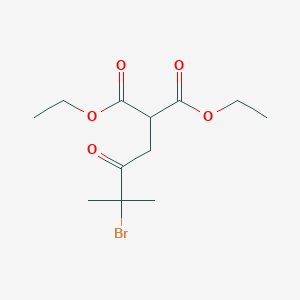
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
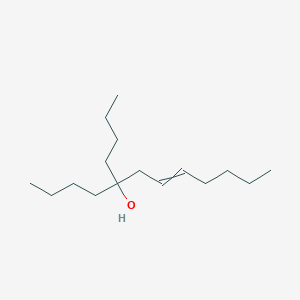


![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
